2-(5-{(Z)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
2-(5-{[(5Z)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a furan ring, a benzoic acid moiety, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(5Z)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, including the formation of the furan ring, the benzoic acid moiety, and the diazinane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(5Z)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(5-{[(5Z)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-{[(5Z)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-{[(5Z)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include:
Benzofuran derivatives: These compounds share the furan ring structure and exhibit similar biological activities.
Diazinane derivatives: These compounds contain the diazinane ring and have comparable chemical properties.
Uniqueness
What sets 2-(5-{[(5Z)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H16N2O5S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[5-[(Z)-[1-(4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H16N2O5S/c1-13-6-8-14(9-7-13)25-21(27)18(20(26)24-23(25)31)12-15-10-11-19(30-15)16-4-2-3-5-17(16)22(28)29/h2-12H,1H3,(H,28,29)(H,24,26,31)/b18-12- |
InChI Key |
XDDKTWMJPWXZER-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/C(=O)NC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)C(=O)NC2=S |
Origin of Product |
United States |
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